4-Maleylacetoacetate

Beschreibung

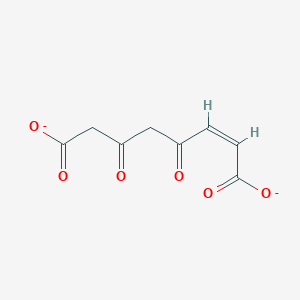

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6O6-2 |

|---|---|

Molekulargewicht |

198.13 g/mol |

IUPAC-Name |

(Z)-4,6-dioxooct-2-enedioate |

InChI |

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1- |

InChI-Schlüssel |

GACSIVHAIFQKTC-UPHRSURJSA-L |

SMILES |

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |

Isomerische SMILES |

C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-] |

Kanonische SMILES |

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Maleylacetoacetate in the Tyrosine Catabolism Pathway: A Technical Guide

This technical guide provides an in-depth exploration of the role of 4-maleylacetoacetate in the tyrosine catabolism pathway. It is intended for researchers, scientists, and drug development professionals interested in the biochemical intricacies of this metabolic route and its implications in human health and disease.

Introduction to the Tyrosine Catabolism Pathway

The catabolism of the amino acid tyrosine is a critical metabolic pathway that occurs primarily in the liver and kidneys.[1] This multi-step enzymatic process breaks down tyrosine into fumarate (B1241708), a Krebs cycle intermediate, and acetoacetate, a ketone body.[2][3][4][5] This pathway is essential for the disposal of excess tyrosine and phenylalanine.[3][4][5] Genetic defects in the enzymes of this pathway lead to several inherited metabolic disorders, the most severe of which is Hereditary Tyrosinemia Type I (HT1).[6][7][8][9]

The degradation of tyrosine involves a series of five enzymatic reactions.[2][8] this compound is a key intermediate in this pathway, positioned at the junction of isomerization and hydrolysis reactions that ultimately lead to the final products.

The Central Role of this compound

This compound is generated from homogentisate (B1232598) through the action of the enzyme homogentisate 1,2-dioxygenase.[3][4][5][10] It is a transient and reactive molecule that is subsequently isomerized to 4-fumarylacetoacetate.

Enzymatic Conversion of this compound

The conversion of this compound to 4-fumarylacetoacetate is a crucial cis-trans isomerization reaction catalyzed by the enzyme This compound isomerase (MAAI) , also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1).[11][12][13] This enzyme requires glutathione as a cofactor for its catalytic activity.[3][4][5][11][12] The mechanism involves the stabilization of the thiolate form of glutathione, which then attacks the alpha carbon of this compound, enabling rotation around the carbon-carbon single bond.[11][12]

Subsequent Step: Hydrolysis of 4-Fumarylacetoacetate

Following its formation, 4-fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase (FAH) into fumarate and acetoacetate.[6][7][14][15][16] This is the final step in the tyrosine degradation pathway.[6][7][14][16] FAH is a homodimeric metalloenzyme that utilizes a Ca2+ ion to bind the substrate and a Glu-His-Water catalytic triad (B1167595) to facilitate the cleavage of the carbon-carbon bond.[6]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate/Analogue | Species | Kinetic Parameter | Value | Reference |

| Fumarylacetoacetate Hydrolase (FAH) | Fumarylacetoacetate | Human | K_m_ | 1.3 µmol/L | [17] |

| Fumarylacetoacetate Hydrolase (FAH) | HMPOBA (inhibitor) | - | K_i_ | 85 µM | [15] |

| Fumarylacetoacetate Hydrolase (FAH) | CEHPOBA (inhibitor) | - | K_i_ | 41 nM | [2] |

| Fumarylacetoacetate Hydrolase (FAH) | COPHPAA (inhibitor) | - | K_i_ | 12 nM | [2] |

| Enzyme | Substrate/Analogue | Polymorphic Variant | Kinetic Parameter | Value | Reference |

| Maleylacetoacetate Isomerase (hGSTZ1-1) | Maleylacetone | 1c-1c | k_cat_ | Highest | [14] |

| Maleylacetoacetate Isomerase (hGSTZ1-1) | Maleylacetone | 1b-1b | k_cat_ | > 1d-1d, 1a-1a | [14] |

| Maleylacetoacetate Isomerase (hGSTZ1-1) | Maleylacetone | 1d-1d | k_cat_ | > 1a-1a | [14] |

| Maleylacetoacetate Isomerase (hGSTZ1-1) | Maleylacetone | 1a-1a | k_cat_ | Lowest | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the tyrosine catabolism pathway and a general workflow for an enzyme assay.

Experimental Protocols

Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAAI) Activity

This protocol is adapted from methodologies that utilize the in-situ generation of the unstable substrate, this compound.[6]

Materials:

-

50 mM Potassium phosphate (B84403) buffer, pH 7.0

-

1 mM Ascorbic acid

-

50 µM Ferrous sulfate

-

50 µM Reduced glutathione (GSH)

-

100 µM Homogentisic acid (HGA)

-

Purified recombinant human homogentisate 1,2-dioxygenase (HGD)

-

Purified recombinant fumarylacetoacetate hydrolase (FAH)

-

Protein extract containing MAAI (e.g., liver cytosol)

-

UV-Vis Spectrophotometer capable of reading at 330 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 50 µM ferrous sulfate, and 50 µM reduced GSH.

-

Add a sufficient amount of purified HGD and FAH to the mixture.

-

Add the protein extract containing MAAI to be assayed.

-

Initiate the reaction by adding 100 µM HGA.

-

Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the consumption of fumarylacetoacetate. The rate of this decrease is proportional to the MAAI activity, as the subsequent hydrolysis by FAH is rapid.

-

The activity of MAAI can be calculated from the rate of absorbance change using the molar extinction coefficient of fumarylacetoacetate.

Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This protocol measures the direct hydrolysis of fumarylacetoacetate.[8][18]

Materials:

-

Fumarylacetoacetate (substrate)

-

Cytosolic liver homogenate or purified FAH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 330 nm

Procedure:

-

Prepare the reaction by adding the cytosolic liver homogenate or purified FAH to the reaction buffer in a cuvette.

-

Initiate the reaction by adding a known concentration of fumarylacetoacetate.

-

Monitor the disappearance of fumarylacetoacetate by measuring the decrease in absorbance at 330 nm.[8]

-

The rate of the reaction is determined from the linear portion of the absorbance decay curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of fumarylacetoacetate.

Clinical Significance: Hereditary Tyrosinemia Type I

A deficiency in fumarylacetoacetate hydrolase (FAH) leads to Hereditary Tyrosinemia Type I (HT1), a severe autosomal recessive metabolic disorder.[6][8][9][16] The blockage of the pathway at this final step results in the accumulation of upstream metabolites, including fumarylacetoacetate and maleylacetoacetate.[8][9] These compounds are cytotoxic and lead to severe liver and kidney damage.[8][18] The accumulation of fumarylacetoacetate can also be converted to succinylacetone, a pathognomonic marker for HT1.[8]

While a deficiency in maleylacetoacetate isomerase has been identified, it appears to have a milder clinical presentation, suggesting the existence of an alternative or non-enzymatic bypass for the conversion of maleylacetoacetate to fumarylacetoacetate.[11]

Conclusion

This compound is a pivotal, albeit transient, intermediate in the tyrosine catabolism pathway. Its efficient isomerization by maleylacetoacetate isomerase is crucial for the seamless flow of metabolites toward energy production. The study of this molecule and the enzymes that act upon it is fundamental to understanding the pathophysiology of tyrosinemia and for the development of potential therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing knowledge in this area of metabolic science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. Maleylacetoacetate isomerase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of Fumaryl Acetoacetate Hydrolase in Hereditary Tyrosinemia Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enzyme-database.org [enzyme-database.org]

- 11. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic inferences from the crystal structure of fumarylacetoacetate hydrolase with a bound phosphorus-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]

- 17. Assay of fumarylacetoacetate fumarylhydrolase in human liver-deficient activity in a case of hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of 4-Maleylacetoacetate in Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical, albeit transient, intermediate in the catabolic pathway of the essential amino acid phenylalanine. Its metabolism is central to the proper degradation of aromatic amino acids, and disruptions in its processing are directly linked to the severe inherited metabolic disorder, tyrosinemia type 1. This technical guide provides an in-depth exploration of the role of this compound, the enzymes that govern its fate, and the pathophysiological consequences of metabolic dysfunction. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in metabolic diseases and drug development.

Introduction

The intricate process of phenylalanine metabolism is essential for protein homeostasis and the synthesis of vital neurotransmitters. The pathway ultimately converges on the production of fumarate (B1241708) and acetoacetate (B1235776), which can then enter central energy metabolism. This compound emerges as a key intermediate in the final stages of this pathway, derived from the upstream catabolism of tyrosine, which is, in turn, synthesized from phenylalanine. The correct processing of this compound is paramount, as its accumulation and the subsequent buildup of related toxic metabolites can have devastating consequences, primarily affecting the liver and kidneys. This guide will illuminate the precise role of this compound, focusing on the enzymatic reactions it undergoes and the clinical ramifications of their deficiencies.

The Phenylalanine Catabolic Pathway: A Focus on this compound

The catabolism of phenylalanine begins with its conversion to tyrosine by phenylalanine hydroxylase. Tyrosine then undergoes a series of enzymatic reactions to form homogentisate (B1232598). The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to yield this compound.[1]

From this point, the metabolic fate of this compound is governed by two key enzymes:

-

Maleylacetoacetate Isomerase (MAAI): This enzyme, encoded by the GSTZ1 gene, catalyzes the cis-trans isomerization of this compound to 4-fumarylacetoacetate.[2] This reaction requires glutathione (B108866) (GSH) as a cofactor.[2]

-

Fumarylacetoacetate Hydrolase (FAH): FAH then cleaves 4-fumarylacetoacetate into two non-toxic, usable molecules: fumarate and acetoacetate.[3] Fumarate can enter the citric acid cycle, while acetoacetate is a ketone body.

A deficiency in maleylacetoacetate isomerase is a rare metabolic disorder, while a deficiency in fumarylacetoacetate hydrolase leads to the much more severe condition, tyrosinemia type 1.[2][3] In the absence of functional FAH, 4-fumarylacetoacetate and its precursor, this compound, accumulate.[4][5] These accumulating metabolites are converted to the highly toxic compounds succinylacetoacetate and succinylacetone.[4]

Quantitative Data

Understanding the kinetics of the enzymes involved in this compound metabolism and the concentrations of relevant metabolites is crucial for both basic research and the development of therapeutic strategies.

Enzyme Kinetics

| Enzyme | Gene | Substrate | Km | Vmax | kcat | Source |

| Fumarylacetoacetate Hydrolase (Human Liver) | FAH | Fumarylacetoacetate | 1.3 µmol/L | Not Reported | Not Reported | [6] |

| Maleylacetoacetate Isomerase (Human, polymorphic variant 1c-1c) | GSTZ1 | Maleylacetone (analogue) | Not Reported | Not Reported | Highest among variants | [7] |

| Maleylacetoacetate Isomerase (Human, polymorphic variant 1a-1a) | GSTZ1 | Maleylacetone (analogue) | Not Reported | Not Reported | Lowest among variants | [7] |

Metabolite Concentrations in Disease States

The accumulation of succinylacetone is a pathognomonic marker for tyrosinemia type 1 and can also be detected in maleylacetoacetate isomerase deficiency, albeit at lower levels.

| Metabolite | Condition | Fluid/Tissue | Concentration | Source |

| Succinylacetone | Tyrosinemia Type 1 (untreated) | Plasma | 16,944 - 74,377 nmol/L | [8] |

| Succinylacetone | Maleylacetoacetate Isomerase Deficiency | Plasma | 233 - 1,282 nmol/L | [8] |

| Succinylacetone | Normal | Plasma | < 24 nmol/L | [8] |

Note: Direct measurements of this compound and 4-fumarylacetoacetate concentrations in human tissues are not widely reported, likely due to their reactive and transient nature.

Experimental Protocols

The ability to accurately measure the activity of the enzymes involved in this compound metabolism is essential for both diagnostic and research purposes.

Synthesis of Fumarylacetoacetate (Substrate for FAH Assay)

A detailed protocol for the synthesis and purification of fumarylacetoacetate has been described.[4] The synthesis is based on the enzymatic conversion of homogentisic acid.

Materials:

-

Homogentisate 1,2-dioxygenase (HGD)

-

Maleylacetoacetate Isomerase (GSTZ1)

-

Homogentisic acid

-

Ascorbic acid

-

FeSO4

-

Reduced Glutathione (GSH)

-

Potassium phosphate (B84403) buffer (KHPO4), pH 7.4

-

Acetic acid

-

BDS Hypersil C18 column

Procedure:

-

Activate HGD for 30 minutes at room temperature in a solution containing 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM FeSO4.[4]

-

Mix the activated HGD with a solution containing 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, 0.2 mM FeSO4, and 2 mM homogentisic acid.[4]

-

Incubate the reaction at 37°C for 3 hours to achieve complete conversion of homogentisic acid to 4-maleylacetoacetic acid.[4]

-

Incubate GSTZ1 with 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM reduced GSH at room temperature.[4]

-

Combine the solutions from steps 3 and 4 to convert this compound to fumarylacetoacetate.

-

Acidify the fumarylacetoacetate solution with acetic acid to pH 3.[4]

-

Purify the fumarylacetoacetate using a BDS Hypersil C18 column with an acetic acid-water and acetonitrile gradient.[4]

-

Quantify the fumarylacetoacetate concentration using a molar extinction coefficient of 13,500 M-1 cm-1 at 330 nm.[4]

Spectrophotometric Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This assay measures the activity of FAH by monitoring the decrease in absorbance at 330 nm as fumarylacetoacetate is consumed.[4]

Materials:

-

Purified or crude FAH enzyme preparation (e.g., liver homogenate)

-

Synthesized fumarylacetoacetate solution of known concentration

-

Sodium phosphate buffer (50 mM, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4) and a known concentration of fumarylacetoacetate.

-

Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the FAH enzyme preparation to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 330 nm over time in a spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance decay curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of fumarylacetoacetate (13,500 M-1 cm-1).

Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAAI) Activity

A continuous spectrophotometric assay for MAAI has been described, which involves the in-situ generation of its substrate, this compound.[9]

Materials:

-

Purified or crude MAAI enzyme preparation

-

Homogentisate 1,2-dioxygenase (HGD)

-

Fumarylacetoacetate Hydrolase (FAH)

-

Homogentisic acid

-

Reduced Glutathione (GSH)

-

Appropriate buffer system

-

Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

-

Prepare a reaction mixture containing the buffer, homogentisic acid, GSH, and excess amounts of HGD and FAH.

-

Initiate the reaction by adding the MAAI enzyme preparation.

-

HGD will convert homogentisic acid to this compound, leading to an increase in absorbance at 330 nm.

-

In the presence of active MAAI, this compound is rapidly isomerized to 4-fumarylacetoacetate, which is then cleaved by the excess FAH. This results in a decrease in the rate of absorbance increase at 330 nm compared to a reaction without MAAI.

-

The activity of MAAI can be determined by the difference in the rate of absorbance change in the presence and absence of the enzyme.

Clinical Significance and Drug Development Implications

The central role of this compound metabolism in phenylalanine catabolism makes it a critical area of study for understanding and treating tyrosinemia type 1. The accumulation of toxic metabolites due to FAH deficiency leads to severe liver and kidney damage, and without treatment, is often fatal.[5]

The current standard of care for tyrosinemia type 1 is a diet restricted in phenylalanine and tyrosine, combined with the drug nitisinone (B1678953) (NTBC).[6] Nitisinone inhibits an upstream enzyme in the pathway, 4-hydroxyphenylpyruvate dioxygenase, thereby preventing the formation of homogentisate and, consequently, this compound and its toxic downstream products.

For drug development professionals, the enzymes acting upon this compound and its derivatives present potential therapeutic targets. Strategies could include:

-

Pharmacological Chaperones: Designing small molecules that can stabilize mutant FAH protein, restoring some level of enzymatic activity.

-

Gene Therapy: Developing methods to deliver a functional copy of the FAH gene to affected individuals.

-

Enzyme Replacement Therapy: Although challenging for intracellular enzymes, this remains a theoretical possibility.

A thorough understanding of the structure, function, and kinetics of maleylacetoacetate isomerase and fumarylacetoacetate hydrolase is fundamental to the rational design of such novel therapeutic interventions.

Conclusion

This compound stands at a critical juncture in phenylalanine metabolism. While its existence is fleeting under normal physiological conditions, its proper conversion is essential for health. The study of this compound and the enzymes that metabolize it, maleylacetoacetate isomerase and fumarylacetoacetate hydrolase, provides a clear window into the molecular basis of tyrosinemia type 1. The quantitative data and experimental protocols outlined in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate this crucial metabolic pathway and to develop innovative therapies for this and related disorders. Future research focused on elucidating the precise kinetics of maleylacetoacetate isomerase and the tissue-specific concentrations of these reactive intermediates will undoubtedly provide deeper insights into the pathophysiology of aromatic amino acid metabolism.

References

- 1. Human polymorphisms in the glutathione transferase zeta 1/maleylacetoacetate isomerase gene influence the toxicokinetics of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 3. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]

- 4. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAH gene: MedlinePlus Genetics [medlineplus.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypersuccinylacetonaemia and normal liver function in maleylacetoacetate isomerase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

4-Maleylacetoacetate: A Pivotal Intermediate in Aromatic Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical intermediate in the catabolic pathway of the essential amino acid phenylalanine and the conditionally essential amino acid tyrosine. This pathway, primarily active in the liver and kidneys, is responsible for the complete degradation of the aromatic rings of these amino acids, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter central metabolic routes for energy production or biosynthesis. The metabolism of this compound is facilitated by a series of enzymatic reactions, and genetic defects in these enzymes can lead to severe metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound in amino acid degradation, including detailed enzymatic kinetics, experimental protocols for its study, and a visual representation of the metabolic pathway. This document is intended to be a valuable resource for researchers and professionals involved in the study of amino acid metabolism, metabolic disorders, and the development of therapeutic interventions.

The Phenylalanine and Tyrosine Degradation Pathway

The catabolism of phenylalanine and tyrosine is a multi-step process that converges on the formation of homogentisate (B1232598). The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to form this compound.[1][2] This marks a crucial step in the pathway, committing the carbon skeleton to further degradation.

This compound then undergoes isomerization to 4-fumarylacetoacetate, a reaction catalyzed by the enzyme maleylacetoacetate isomerase.[3][4] Finally, 4-fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase to yield fumarate, a citric acid cycle intermediate, and acetoacetate, a ketone body.[5][6] Thus, phenylalanine and tyrosine are both glucogenic and ketogenic amino acids.[7]

The enzymes involved in the direct metabolism of this compound are:

-

Homogentisate 1,2-dioxygenase (HGD): Catalyzes the conversion of homogentisate to this compound.[1][8]

-

Maleylacetoacetate isomerase (MAAI) / Glutathione (B108866) S-transferase zeta 1 (GSTZ1): Catalyzes the cis-trans isomerization of this compound to 4-fumarylacetoacetate.[3][4][9]

-

Fumarylacetoacetate hydrolase (FAH): Catalyzes the hydrolysis of 4-fumarylacetoacetate to fumarate and acetoacetate.[5][6]

Genetic deficiencies in these enzymes lead to the accumulation of upstream metabolites, resulting in severe inherited metabolic diseases such as alkaptonuria (HGD deficiency) and tyrosinemia type I (FAH deficiency).[1][5][10]

Data Presentation: Quantitative Insights into Enzyme Kinetics

The efficiency and regulation of the phenylalanine and tyrosine degradation pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for comprehending the metabolic flux through the pathway and the consequences of enzymatic defects.

| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | V_max_ (μmol·min⁻¹·mg⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Inhibitors | Reference(s) |

| Homogentisate 1,2-dioxygenase | Homo sapiens | Homogentisate | 28.6 ± 6.2 | 16 | 28.3 ± 0.6 | 5.6 x 10⁵ | 3-Cl Homogentisate, 3-Me Homogentisate | [5][6] |

| Aspergillus nidulans | Homogentisate | 9 | - | - | - | - | [11] | |

| Maleylacetoacetate isomerase (GSTZ1-1) | Homo sapiens | Maleylacetone (analog) | - | 1c-1c > 1b-1b > 1d-1d > 1a-1a | - | - | Dichloroacetic acid (DCA) is a mechanism-based inactivator. Maleylacetone is a mixed inhibitor with CFA. | [7] |

| Homo sapiens | Chlorofluoroacetic acid (CFA) | - | 1a-1a > 1b-1b ≈ 1c-1c ≈ 1d-1d | - | - | Maleylacetone (K_ic_ ≈ 100 μM, K_iu_ ≈ 201 μM) | [7] | |

| Fumarylacetoacetate hydrolase | Homo sapiens | Fumarylacetoacetate | 1.3 | - | - | - | ZnCl₂, CuCl₂, p-chloromercuribenzoic acid, 4-(hydroxymethylphosphinoyl)-3-oxo-butanoic acid (HMPOBA) (K_i_ = 85 μM) | [12][13] |

| Mus musculus | Fumarylacetoacetate | - | - | - | - | 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA) (K_i_ = 41 nM) | [14] | |

| Mus musculus | Fumarylacetoacetate | - | - | - | - | 3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate (COPHPAA) (K_i_ = 12 nM) | [14] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is essential for both basic research and clinical diagnosis of related metabolic disorders.

Assay for Homogentisate 1,2-dioxygenase (HGD) Activity

This spectrophotometric assay measures the rate of disappearance of homogentisate.

Principle: HGD catalyzes the conversion of homogentisate to maleylacetoacetate. The reaction can be monitored by the decrease in absorbance at a specific wavelength. A more sensitive method involves using an ELISA kit.

Protocol (ELISA-based):

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Centrifuge to remove cellular debris.

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of purified HGD to generate a standard curve.

-

Assay Procedure (as per manufacturer's instructions, e.g., ELK Biotechnology Human HGD ELISA Kit):

-

Add standards and samples to the wells of a microtiter plate pre-coated with an anti-HGD antibody.

-

Add a biotin-conjugated anti-HGD antibody, followed by avidin-conjugated horseradish peroxidase (HRP).

-

Add the TMB substrate solution. The intensity of the color development is proportional to the amount of HGD present.

-

Stop the reaction with a sulfuric acid solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of HGD in the samples by comparing their absorbance to the standard curve.[15]

Assay for Maleylacetoacetate Isomerase (MAAI) Activity

This is a coupled spectrophotometric assay.

Principle: Since the substrate this compound is not commercially available, it is generated in situ from homogentisate using HGD. The subsequent isomerization of this compound to 4-fumarylacetoacetate by MAAI is then monitored. The disappearance of this compound can be followed by a decrease in absorbance at 330 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2), glutathione (GSH), and purified HGD.

-

Initiation: Start the reaction by adding homogentisate to the reaction mixture. This will lead to the formation of this compound, causing an increase in absorbance at 330 nm.

-

MAAI Addition: Once the formation of this compound reaches a plateau, add the sample containing MAAI activity (e.g., cell lysate).

-

Measurement: Monitor the decrease in absorbance at 330 nm, which corresponds to the isomerization of this compound to 4-fumarylacetoacetate.

-

Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.[9]

Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This spectrophotometric assay measures the rate of hydrolysis of the substrate fumarylacetoacetate.

Principle: FAH catalyzes the cleavage of fumarylacetoacetate into fumarate and acetoacetate. The disappearance of fumarylacetoacetate can be monitored by the decrease in absorbance at a specific wavelength.

Protocol:

-

Sample Preparation: Prepare a cytosolic fraction from liver tissue or other relevant biological samples.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl buffer, pH 7.5) and the sample.

-

Initiation: Start the reaction by adding the substrate, fumarylacetoacetate.

-

Measurement: Monitor the decrease in absorbance at a wavelength where fumarylacetoacetate absorbs (e.g., 330 nm).

-

Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of fumarylacetoacetate. The K_m for fumarylacetoacetate in human liver is approximately 1.3 µmol/l.[12]

Quantification of Succinylacetone

Succinylacetone is a pathognomonic marker for tyrosinemia type I and its quantification is crucial for diagnosis and monitoring.

Principle: Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of succinylacetone in dried blood spots and urine.

Protocol (Newborn Screening):

-

Sample Collection: Collect a blood sample on a filter paper card (dried blood spot) from the newborn between 24 and 72 hours after birth.

-

Extraction: Punch a small disc from the dried blood spot and extract the metabolites using a suitable solvent.

-

MS/MS Analysis: Analyze the extract using a tandem mass spectrometer. Succinylacetone is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

-

Data Analysis: Compare the measured succinylacetone concentration to established cutoff levels to identify individuals at risk for tyrosinemia type I.[16][17]

Genetic Analysis of the FAH Gene

Molecular genetic testing is used to confirm the diagnosis of tyrosinemia type I and for carrier testing.

Principle: DNA sequencing is used to identify pathogenic variants in the FAH gene.

Protocol:

-

DNA Extraction: Extract genomic DNA from peripheral blood leukocytes.

-

PCR Amplification: Amplify all 14 exons and adjacent intronic regions of the FAH gene using polymerase chain reaction (PCR).

-

DNA Sequencing: Sequence the PCR products using a method like Sanger sequencing or next-generation sequencing.

-

Data Analysis: Compare the patient's DNA sequence to the reference sequence of the FAH gene to identify any mutations. Parental DNA can be analyzed to confirm the origin of the mutations.[18][19]

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway and a diagnostic workflow.

Clinical Significance

Defects in the enzymes responsible for this compound metabolism have severe clinical consequences.

-

Maleylacetoacetate Isomerase Deficiency: While rare, a deficiency in MAAI can lead to an accumulation of fumarylacetoacetate and succinylacetone in the urine. However, some individuals may be asymptomatic, suggesting the existence of a non-enzymatic bypass for the isomerization of this compound.[9]

-

Fumarylacetoacetate Hydrolase Deficiency (Tyrosinemia Type I): This is a severe autosomal recessive disorder characterized by the accumulation of fumarylacetoacetate and its upstream metabolites, including this compound.[5] These compounds are cytotoxic and lead to severe liver and kidney damage, rickets, and an increased risk of hepatocellular carcinoma.[10] The accumulation of these metabolites also leads to the formation of succinylacetone, a pathognomonic marker for the disease.[16] Early diagnosis through newborn screening and treatment with nitisinone, an inhibitor of an upstream enzyme in the pathway, and a low-protein diet have dramatically improved the prognosis for individuals with tyrosinemia type I.[17]

Conclusion

This compound is a central, albeit transient, intermediate in the essential catabolic pathway of phenylalanine and tyrosine. The enzymes that produce and consume this metabolite are critical for maintaining metabolic homeostasis, and their dysfunction leads to serious inherited diseases. A thorough understanding of the biochemical properties of these enzymes, including their kinetic parameters, provides a foundation for diagnosing and developing therapeutic strategies for these conditions. The experimental protocols and pathway visualizations presented in this guide offer a valuable resource for researchers and clinicians working in the field of amino acid metabolism and related genetic disorders. Further research into the regulation of this pathway and the development of novel therapeutic approaches remains an important area of investigation.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates [ouci.dntb.gov.ua]

- 3. Binding and kinetic mechanisms of the Zeta class glutathione transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prenatal and Postnatal Expression of Glutathione Transferase ζ 1 in Human Liver and the Roles of Haplotype and Subject Age in Determining Activity with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human glutathione transferase zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Variants in GSTZ1 Gene Underlying Maleylacetoacetate Isomerase Deficiency: Characterization of Two New Individuals and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSTZ1 - Wikipedia [en.wikipedia.org]

- 15. bosterbio.com [bosterbio.com]

- 16. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Maleylacetoacetate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a pivotal intermediate in the catabolism of the amino acid tyrosine.[1][2] An imbalance in its metabolism is linked to the human genetic disorder tyrosinemia type I.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its enzymatic synthesis, analysis, and related enzyme assays are presented to facilitate further research and drug development efforts targeting the tyrosine degradation pathway.

Chemical Structure and Identification

This compound, systematically named (2Z)-4,6-dioxooct-2-enedioic acid, is a dicarboxylic acid and a beta-diketone.[1][3] The presence of a cis-double bond in its structure is crucial for its enzymatic conversion in metabolic pathways.

Chemical Structure:

Identifiers:

-

Molar Mass: 200.146 g/mol [1]

Physicochemical and Biological Properties

This compound's properties are summarized in the table below. It is an intermediate in the metabolic pathway of tyrosine and is converted to fumarylacetoacetate by the enzyme this compound cis-trans-isomerase, a reaction that requires glutathione (B108866) as a cofactor.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₆ | [1][2] |

| Molar Mass | 200.146 g/mol | [1] |

| Appearance | Solid (predicted) | [4] |

| Water Solubility | Not experimentally determined | [4] |

| logP | Not experimentally determined | [4] |

| Biological Role | Intermediate in tyrosine catabolism | [1][2] |

Metabolic Significance and Signaling Pathway

This compound is a key metabolite in the degradation pathway of tyrosine. The pathway involves several enzymatic steps, and defects in these enzymes can lead to serious metabolic disorders. The conversion of homogentisate (B1232598) to this compound is catalyzed by homogentisate 1,2-dioxygenase.[5] Subsequently, this compound is isomerized to fumarylacetoacetate by this compound isomerase.[6]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in-situ enzymatic synthesis of this compound from homogentisic acid using homogentisate 1,2-dioxygenase (HGD). This method is adapted from procedures used for enzyme assays where this compound is generated as a substrate.[1]

Materials:

-

Homogentisic acid (HGA)

-

Purified Homogentisate 1,2-dioxygenase (HGD) enzyme

-

Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of homogentisic acid in the reaction buffer.

-

In a quartz cuvette, add the reaction buffer and a suitable amount of HGA solution.

-

Initiate the reaction by adding a calibrated amount of HGD enzyme to the cuvette.

-

Monitor the formation of this compound by measuring the increase in absorbance at 330 nm.

-

The reaction can be scaled up in a reaction vessel with stirring for preparative purposes.

-

The product can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

Analysis of this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography with UV detection, based on methods for related organic acids and amino acid metabolites.[2][7][8]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile (B52724)

-

This compound standard (if available) or enzymatically synthesized and purified product

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase A. If in a complex matrix, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 330 nm (for this compound)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

-

Quantification: Create a standard curve using known concentrations of a purified this compound standard.

Quantification of this compound by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This protocol is based on general methods for the analysis of small molecule metabolites.[9][10]

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Reagents:

-

Same as for HPLC-UV analysis.

-

Internal Standard (IS): A stable isotope-labeled analog of this compound, if available.

Procedure:

-

Sample Preparation: Same as for HPLC-UV. Spike the sample with the internal standard before any protein precipitation or extraction steps.

-

LC Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS instrument (e.g., using volatile buffers like ammonium (B1175870) formate).

-

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: ESI (-)

-

Precursor Ion (Q1): m/z 199.0 (corresponding to [M-H]⁻)

-

Product Ions (Q3): Determine characteristic fragment ions by infusing a standard solution.

-

Collision Energy: Optimize for the specific instrument and precursor-product ion transition.

-

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode. The concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Maleylacetoacetate Isomerase (MAAI) Activity Assay

This spectrophotometric assay measures the activity of this compound isomerase by monitoring the disappearance of its substrate, this compound.[1]

Materials:

-

Enzymatically synthesized this compound solution

-

Purified this compound isomerase (MAAI)

-

Glutathione (GSH)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of glutathione in the assay buffer.

-

In a cuvette, combine the assay buffer, GSH solution, and the MAAI enzyme sample.

-

Initiate the reaction by adding a known concentration of the this compound solution.

-

Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the isomerization of this compound to fumarylacetoacetate.

-

The rate of absorbance decrease is proportional to the MAAI activity.

Conclusion

This compound is a critical metabolite whose study is essential for understanding tyrosine metabolism and associated disorders. This guide has provided a detailed overview of its chemical and physical properties, its role in metabolic pathways, and comprehensive experimental protocols for its synthesis and analysis. The provided methodologies and data aim to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further investigations into the biochemical significance of this compound and the development of novel therapeutic strategies.

References

- 1. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC/MS/MS Method Package for Primary Metabolites : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 10. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Metabolic Significance of 4-Maleylacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical intermediate in the catabolic pathway of the aromatic amino acids phenylalanine and tyrosine. Its discovery and the elucidation of its metabolic fate have been pivotal in understanding several inborn errors of metabolism, most notably hereditary tyrosinemia. This technical guide provides an in-depth overview of the history, discovery, and biochemical significance of this compound. It includes a summary of key quantitative data, detailed experimental protocols for the enzymes involved in its metabolism, and visual representations of the relevant metabolic pathways and experimental workflows to support researchers and professionals in the field of metabolic research and drug development.

Introduction

The breakdown of phenylalanine and tyrosine is a crucial metabolic process that converges on the formation of fumarate (B1241708) and acetoacetate, which can then enter central carbon metabolism. This compound emerges as a key, albeit transient, intermediate in this pathway. Its proper metabolism is essential, and defects in the enzymes responsible for its conversion lead to the accumulation of toxic upstream metabolites. This guide will explore the historical context of its discovery, its chemical properties, and its central role in metabolic regulation and disease.

History and Discovery

The initial identification of the intermediates in tyrosine oxidation beyond homogentisate (B1232598) was a significant advancement in metabolic research. Pioneering work in the mid-20th century by W. E. Knox and S. W. Edwards was instrumental in characterizing the enzymatic steps involved.

In a seminal 1955 paper published in the Journal of Biological Chemistry, Knox and Edwards described the properties of the initial product of homogentisate oxidation by liver extracts.[1] They demonstrated that the oxidation of homogentisate by homogentisate oxidase (now known as homogentisate 1,2-dioxygenase) yielded an unstable intermediate with a characteristic ultraviolet absorption spectrum. This compound was identified as This compound .

Their subsequent research, published in 1956, further elucidated the fate of this newly discovered intermediate.[2] They identified an enzyme, which they named maleylacetoacetate isomerase, that catalyzed the conversion of this compound to fumarylacetoacetate. A key finding of this work was the requirement of glutathione (B108866) as a cofactor for this isomerization reaction.[2] These studies laid the groundwork for a complete understanding of the tyrosine catabolic pathway and the molecular basis of related genetic disorders.

The Phenylalanine and Tyrosine Catabolic Pathway

This compound is an intermediate in the multi-step enzymatic degradation of phenylalanine and tyrosine.[3] This pathway is primarily active in the liver and kidneys.[4]

Quantitative Data

The enzymes responsible for the synthesis and conversion of this compound have been characterized, and their kinetic properties are crucial for understanding the flux through this metabolic pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₆ | [5] |

| Molar Mass | 200.14 g/mol | [5] |

| IUPAC Name | (2Z)-4,6-Dioxooct-2-enedioic acid | [5] |

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Homogentisate 1,2-dioxygenase | Human | Homogentisate | 28.6 ± 6.2 | - | - | |

| Maleylacetoacetate isomerase (GSTZ1c-1c) | Human | Maleylacetone* | 100 (Kic) | Varies by variant | - | [6] |

Experimental Protocols

In situ Synthesis and Spectrophotometric Assay of Maleylacetoacetate Isomerase (MAAI)

This protocol describes a coupled enzyme assay to measure the activity of maleylacetoacetate isomerase by generating its substrate, this compound, in the reaction mixture.[4]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Ascorbic acid (1 mM)

-

Ferrous sulfate (B86663) (50 µM)

-

Reduced glutathione (GSH) (50 µM)

-

Homogentisic acid (HGA) (100 µM)

-

Purified recombinant Homogentisate 1,2-dioxygenase (HGD)

-

Purified recombinant Fumarylacetoacetate hydrolase (FAH)

-

Source of Maleylacetoacetate isomerase (MAAI) (e.g., purified recombinant enzyme or cell lysate)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 50 µM ferrous sulfate, 50 µM reduced GSH, purified HGD, and purified FAH in a quartz cuvette.

-

Initiate the reaction by adding 100 µM HGA to the mixture.

-

The HGD in the mixture will convert HGA to this compound, leading to an increase in absorbance at 330 nm. Monitor this increase until a stable baseline is achieved, indicating the completion of the reaction.

-

Add the sample containing MAAI to the cuvette.

-

The MAAI will catalyze the isomerization of this compound to fumarylacetoacetate.

-

The FAH present in the mixture will then hydrolyze fumarylacetoacetate to fumarate and acetoacetate, resulting in a decrease in absorbance at 330 nm.

-

Monitor the decrease in absorbance at 330 nm over time. The rate of this decrease is proportional to the MAAI activity.

Purification of Recombinant His-tagged Maleylacetoacetate Isomerase (GSTZ1)

This protocol provides a general workflow for the expression and purification of recombinant MAAI, which is often expressed as a fusion protein (e.g., with a His-tag) for ease of purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the human GSTZ1 gene with a His-tag.

-

Luria-Bertani (LB) broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNAse I).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged MAAI with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE to assess purity.

-

-

Dialysis:

-

Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentrate the purified protein and store at -80°C.

-

Clinical Significance

Defects in the tyrosine catabolism pathway can lead to severe metabolic disorders. A deficiency in fumarylacetoacetate hydrolase, the enzyme downstream of maleylacetoacetate isomerase, causes Hereditary Tyrosinemia Type I (HT1) . This leads to the accumulation of fumarylacetoacetate and maleylacetoacetate, which are then converted to the toxic metabolites succinylacetoacetate and succinylacetone. These compounds are responsible for the severe liver and kidney damage seen in HT1 patients.

While a deficiency in maleylacetoacetate isomerase itself is rare, it can lead to the accumulation of maleylacetoacetate.[7] However, the clinical presentation appears to be milder than in HT1, possibly due to alternative, non-enzymatic conversion of maleylacetoacetate to fumarylacetoacetate.[4]

Conclusion

This compound occupies a central and critical position in the metabolic cascade of phenylalanine and tyrosine. The foundational research by Knox and Edwards not only identified this key intermediate but also paved the way for a deeper understanding of the enzymology and genetics of this pathway. For researchers and drug development professionals, a thorough understanding of the properties of this compound and the enzymes that metabolize it is essential for developing novel diagnostic and therapeutic strategies for related metabolic disorders. The protocols and data presented in this guide offer a valuable resource for furthering research in this important area of human metabolism.

References

- 1. The properties of maleylacetoacetate, the initial product of homogentisate oxidation in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homogentisate metabolism: the isomerization of maleylacetoacetate by an enzyme which requires glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Maleylacetoacetic acid - Wikipedia [en.wikipedia.org]

- 6. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Maleylacetoacetate Isomerase in Tyrosine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleylacetoacetate isomerase (MAAI), encoded by the GSTZ1 gene, is a critical enzyme in the catabolic pathway of phenylalanine and tyrosine.[1] As a member of the glutathione (B108866) S-transferase (GST) superfamily, MAAI catalyzes the glutathione-dependent cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1][2] This technical guide provides an in-depth overview of the function, mechanism, and characteristics of MAAI, with a focus on its role in converting this compound. It includes a summary of available kinetic data, detailed experimental protocols for enzyme purification and activity assays, and visualizations of the metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, enzymology, and drug development.

Introduction

Maleylacetoacetate isomerase (EC 5.2.1.2) is a key enzyme in the metabolic cascade responsible for the degradation of the aromatic amino acids phenylalanine and tyrosine.[1] Its primary function is the conversion of this compound to 4-fumarylacetoacetate, a crucial step that precedes the final cleavage of the carbon skeleton into fumarate (B1241708) and acetoacetate.[1] MAAI belongs to the zeta class of the glutathione S-transferase (GST) superfamily and operates as a homodimer.[1][3] The enzymatic activity of MAAI is strictly dependent on the presence of glutathione (GSH) as a cofactor.[1][2]

Deficiency in MAAI activity, while rare, is associated with an inborn error of metabolism. However, the clinical phenotype is generally considered benign due to the existence of a non-enzymatic bypass mechanism that can convert this compound, albeit less efficiently.[1][4] Understanding the function and regulation of MAAI is crucial for a complete picture of amino acid metabolism and for the development of potential therapeutic strategies for related metabolic disorders.

Molecular Function and Mechanism

The catalytic activity of MAAI involves the isomerization of the cis double bond in this compound to a trans double bond, yielding 4-fumarylacetoacetate. This reaction is facilitated by the essential cofactor glutathione. The proposed mechanism involves the stabilization of the thiolate form of glutathione by key amino acid residues within the active site, including Serine 15, Cysteine 16, and Glutamine 111.[2] This activated thiolate then performs a nucleophilic attack on the substrate, leading to the formation of a transient intermediate that allows for the rotation around the carbon-carbon single bond. Subsequent reformation of the double bond in the trans configuration and release of the product completes the catalytic cycle.

Quantitative Data

Precise kinetic parameters for maleylacetoacetate isomerase with its natural substrate, this compound, are not extensively reported in the literature. However, studies on polymorphic variants of human GSTZ1-1 have been conducted using the substrate analogue, maleylacetone. The following table summarizes the available kinetic data for these variants.

| Enzyme Variant | Substrate | kcat (s⁻¹) | Reference |

| hGSTZ1-1a | Maleylacetone | 2.8 ± 0.2 | [5] |

| hGSTZ1-1b | Maleylacetone | 6.0 ± 0.4 | [5] |

| hGSTZ1-1c | Maleylacetone | 10.1 ± 0.7 | [5] |

| hGSTZ1-1d | Maleylacetone | 4.9 ± 0.3 | [5] |

Experimental Protocols

Purification of Recombinant His-Tagged Maleylacetoacetate Isomerase

Recombinant MAAI is commonly expressed in E. coli with a polyhistidine (His) tag to facilitate purification. The following is a representative protocol for the purification of His-tagged MAAI.

Materials:

-

E. coli cell paste expressing His-tagged MAAI

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed to pellet cell debris.

-

Binding: Apply the cleared lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to flow through the column by gravity.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MAAI from the resin using Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure MAAI.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS with glycerol) using dialysis or a desalting column.

Coupled Spectrophotometric Assay for Maleylacetoacetate Isomerase Activity

The activity of MAAI is typically measured using a coupled enzyme assay, as its substrate, this compound, is not commercially available.[6][7] In this assay, this compound is generated in situ from homogentisate (B1232598) using homogentisate 1,2-dioxygenase (HGD). The subsequent conversion of this compound to 4-fumarylacetoacetate by MAAI is then monitored.

Materials:

-

Purified recombinant MAAI

-

Purified recombinant homogentisate 1,2-dioxygenase (HGD)

-

Homogentisate

-

Glutathione (GSH)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.0

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a suitable concentration of homogentisate, and a saturating concentration of HGD.

-

Initiation of Substrate Generation: Start the generation of this compound by adding HGD to the reaction mixture. Monitor the increase in absorbance at 330 nm until a stable plateau is reached, indicating the complete conversion of homogentisate to this compound.

-

Data Acquisition: Monitor the decrease in absorbance at 330 nm over time. The rate of decrease in absorbance is proportional to the MAAI activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound. One unit of MAAI activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute under the specified conditions.

Visualizations

Tyrosine Catabolism Pathway

The following diagram illustrates the position of maleylacetoacetate isomerase in the tyrosine degradation pathway.

Caption: The metabolic pathway of tyrosine degradation.

Experimental Workflow for MAAI Characterization

This diagram outlines a typical experimental workflow for the characterization of maleylacetoacetate isomerase.

Caption: A standard workflow for MAAI characterization.

Conclusion

Maleylacetoacetate isomerase plays a well-defined and essential role in the catabolism of aromatic amino acids. Its dependence on glutathione and its classification as a GST enzyme highlight the intricate connections between different metabolic pathways. While the clinical implications of MAAI deficiency appear to be mild, a thorough understanding of its function, kinetics, and regulation is vital for a complete comprehension of human metabolism. This technical guide provides a foundational resource for researchers, consolidating current knowledge and presenting key experimental methodologies to facilitate further investigation into this important enzyme. Future research should focus on elucidating the precise kinetic parameters of MAAI with its natural substrate and exploring the regulatory mechanisms that govern its activity in vivo.

References

- 1. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. Reactome | GSTZ1 isomerizes 4-MAA [reactome.org]

- 4. Maleylacetoacetate isomerase (MAAI/GSTZ)-deficient mice reveal a glutathione-dependent nonenzymatic bypass in tyrosine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Glutathione (B108866) in 4-Maleylacetoacetate Isomerization

This technical guide provides a comprehensive overview of the critical role of glutathione in the isomerization of this compound, a key step in the tyrosine catabolism pathway. The reaction is catalyzed by this compound isomerase (MAAI), an enzyme also known as Glutathione S-transferase Zeta 1 (GSTZ1).[1][2] This document details the enzymatic mechanism, its place in metabolic pathways, quantitative kinetic data, and relevant experimental protocols.

The Role of Glutathione in the Catalytic Mechanism

Glutathione (GSH) is an indispensable cofactor for the cis-trans isomerization of this compound to 4-fumarylacetoacetate catalyzed by GSTZ1.[2][3] The enzyme belongs to the zeta class of the glutathione S-transferase (GST) superfamily.[2] Within the active site of GSTZ1, specific amino acid residues, including Ser 15, Cys 16, and Gln 111, stabilize the thiolate form of glutathione (GS-).[2] This activated glutathione then acts as a nucleophile, attacking the alpha-carbon of this compound.[2] This covalent catalysis breaks the carbon-carbon double bond, permitting free rotation around the single bond, which ultimately leads to the formation of the trans isomer, 4-fumarylacetoacetate.[2]

Caption: Enzymatic mechanism of this compound isomerization.

This compound Isomerization in the Tyrosine Catabolism Pathway

The isomerization of this compound is a crucial step in the metabolic pathway for the degradation of the amino acids phenylalanine and tyrosine.[1][2] This pathway ultimately converts these aromatic amino acids into fumarate, which can enter the citric acid cycle, and acetoacetate, a ketone body. A deficiency in GSTZ1 can lead to the accumulation of maleylacetoacetate and its metabolites.[1]

Caption: Tyrosine catabolism pathway highlighting GSTZ1's role.

Quantitative Kinetic Data

The kinetic parameters of human GSTZ1 have been investigated using maleylacetone, an analog of the natural substrate this compound. The following table summarizes the catalytic turnover number (kcat) for four polymorphic variants of recombinant human GSTZ1-1.[4]

| GSTZ1-1 Variant | kcat (s⁻¹) with Maleylacetone |

| 1a-1a | 2.3 ± 0.1 |

| 1b-1b | 18.2 ± 0.4 |

| 1c-1c | 21.6 ± 0.7 |

| 1d-1d | 11.0 ± 0.8 |

| Data from Lantum et al. (2002).[4] |

Experimental Protocols

Purification of Recombinant Human GSTZ1

Recombinant human GSTZ1 is commonly expressed in E. coli as a fusion protein with a glutathione S-transferase (GST) tag, allowing for efficient purification via affinity chromatography.[6][7][8]

Materials:

-

E. coli cell pellet expressing GST-tagged GSTZ1

-

Lysis Buffer (e.g., PBS with protease inhibitors)

-

Glutathione-Sepharose affinity resin

-

Wash Buffer (e.g., PBS)

-

Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Glutathione-Sepharose resin with Wash Buffer.

-

Incubate the clarified lysate with the equilibrated resin to allow binding of the GST-tagged GSTZ1.

-

Wash the resin extensively with Wash Buffer to remove unbound proteins.

-

-

Elution: Elute the bound GSTZ1 from the resin using the Elution Buffer containing reduced glutathione.

-

Buffer Exchange: If necessary, remove the glutathione from the purified protein solution by dialysis or using a desalting column.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Maleylacetoacetate Isomerase Activity Assay

The activity of MAAI is typically measured spectrophotometrically. As the substrate, this compound, is not commercially available, it is generated in situ from homogentisate using homogentisate 1,2-dioxygenase.[9]

Materials:

-

Purified recombinant GSTZ1

-

Homogentisate

-

Homogentisate 1,2-dioxygenase

-

Glutathione

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, homogentisate, and homogentisate 1,2-dioxygenase in a quartz cuvette.

-

Monitor the formation of this compound by measuring the increase in absorbance at 330 nm.

-

Once a stable concentration of this compound is reached, initiate the isomerization reaction by adding the purified GSTZ1 and glutathione to the cuvette.

-

Measure the decrease in absorbance at 330 nm, which corresponds to the conversion of this compound to 4-fumarylacetoacetate.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the role of glutathione in this compound isomerization.

Caption: Experimental workflow for GSTZ1 characterization.

References

- 1. GSTZ1 - Wikipedia [en.wikipedia.org]

- 2. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 3. Reactome | GSTZ1 isomerizes 4-MAA [reactome.org]

- 4. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.org [mdanderson.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. med.unc.edu [med.unc.edu]

- 9. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

The intricate relationship between 4-Maleylacetoacetate and Fumarylacetoacetate in Tyrosine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between 4-maleylacetoacetate (MAA) and fumarylacetoacetate (FAA), two critical intermediates in the tyrosine catabolism pathway. A comprehensive understanding of this enzymatic conversion and the subsequent hydrolysis of fumarylacetoacetate is paramount for researchers investigating metabolic disorders, particularly hereditary tyrosinemia type I (HT1), and for professionals engaged in the development of therapeutic interventions. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Core Biochemical Relationship

This compound and fumarylacetoacetate are sequential intermediates in the degradation pathway of the amino acid tyrosine. The direct relationship between these two molecules is an isomerization reaction that precedes the final cleavage step, yielding energy-producing metabolites.

1.1. The Isomerization of this compound to Fumarylacetoacetate

This compound, a cis isomer, is converted to its trans isomer, fumarylacetoacetate, by the enzyme This compound isomerase (MAI) .[1][2] This enzyme is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1) .[1] The reaction is a crucial step that correctly positions the molecule for the subsequent hydrolytic cleavage.

The mechanism of this cis-trans isomerization is dependent on the cofactor glutathione (GSH) .[1] The enzyme stabilizes the thiolate form of glutathione, which then acts as a nucleophile, attacking the alpha-carbon of this compound. This temporarily breaks the double bond, allowing for rotation around the single bond, followed by the re-formation of the double bond in the trans configuration and the release of fumarylacetoacetate.[1]

1.2. The Hydrolysis of Fumarylacetoacetate

Fumarylacetoacetate is the substrate for the enzyme fumarylacetoacetate hydrolase (FAH) , which catalyzes the final step in the tyrosine degradation pathway.[3] FAH cleaves the carbon-carbon bond of fumarylacetoacetate through a hydrolysis reaction, yielding two smaller molecules: fumarate and acetoacetate .[3] These products can then enter central metabolic pathways, such as the citric acid cycle and ketogenesis, for energy production.

Clinical Significance: Hereditary Tyrosinemia Type I

The relationship between this compound and fumarylacetoacetate is of profound clinical importance. A deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the autosomal recessive metabolic disorder hereditary tyrosinemia type I (HT1) .[3][4]

In HT1, the inability to efficiently hydrolyze fumarylacetoacetate results in its accumulation, along with its precursor, this compound, in hepatocytes and renal proximal tubular cells.[5] These accumulating metabolites are chemically reactive and cytotoxic, leading to severe liver and kidney damage.[5] The accumulation of these compounds is also responsible for the production of succinylacetone, a pathognomonic marker for HT1.[6] While a deficiency in maleylacetoacetate isomerase (MAI) has been identified, it is generally considered to have a benign clinical course, likely due to the existence of a non-enzymatic bypass mechanism for the conversion of MAA to FAA.[1][7]

Quantitative Data

| Enzyme | Substrate | Organism | Km | Vmax | kcat (s⁻¹) | Reference(s) |

| Fumarylacetoacetate Hydrolase | Fumarylacetoacetate | Human Liver | 1.3 µM | N/A | N/A |

| Enzyme | Substrate | Polymorphic Variant | kcat (s⁻¹) | Reference(s) |

| Maleylacetoacetate Isomerase (GSTZ1) | Maleylacetone | hGSTZ1a-1a | ~25 | [8] |

| Maleylacetoacetate Isomerase (GSTZ1) | Maleylacetone | hGSTZ1b-1b | ~150 | [8] |

| Maleylacetoacetate Isomerase (GSTZ1) | Maleylacetone | hGSTZ1c-1c | ~250 | [8] |

| Maleylacetoacetate Isomerase (GSTZ1) | Maleylacetone | hGSTZ1d-1d | ~100 | [8] |

| Metabolite | Condition | Tissue/Fluid | Concentration | Reference(s) |

| Fumarylacetoacetate | Hereditary Tyrosinemia Type I | Urine | Elevated | [9] |

| Maleylacetoacetate | Hereditary Tyrosinemia Type I | Urine | Elevated | [9] |

| Fumarylacetoacetate | MAI Deficiency | Urine | Accumulated | [1] |

Experimental Protocols

Detailed methodologies for the key enzymes in this pathway are crucial for research and diagnostic purposes.

4.1. Synthesis of 4-Fumarylacetoacetate

As 4-fumarylacetoacetate is not commercially available, its enzymatic synthesis is a prerequisite for the FAH activity assay.

-

Principle: Homogentisate (B1232598) is converted to this compound by homogentisate 1,2-dioxygenase (HGD). Subsequently, this compound is isomerized to 4-fumarylacetoacetate by maleylacetoacetate isomerase (GSTZ1).

-

Protocol:

-

Activate HGD by incubating for 30 minutes at room temperature with 20 mM KHPO₄ (pH 7.4), 2 mM ascorbic acid, and 1 mM FeSO₄.

-

Mix the activated HGD with 20 mM KHPO₄ (pH 7.4), 2 mM ascorbic acid, 0.2 mM FeSO₄, and 2 mM homogentisic acid.

-

Incubate the reaction at 37°C for 3 hours to ensure the complete conversion of homogentisic acid to 4-maleylacetoacetic acid.

-

Add GSTZ1 and 1 mM reduced glutathione to the reaction mixture and incubate at room temperature to facilitate the isomerization to 4-fumarylacetoacetate.

-

The product can be purified using appropriate chromatographic techniques.

-

4.2. Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAI) Activity

-

Principle: This assay measures the activity of MAI by coupling it with the in situ generation of its substrate, this compound, from homogentisic acid by homogentisate 1,2-dioxygenase (HGD). The formation of this compound is monitored by the increase in absorbance at 330 nm. The subsequent conversion of this compound to fumarylacetoacetate by MAI leads to a change in the rate of absorbance increase.[6]

-

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of homogentisic acid, and an excess of purified HGD.

-

Initiate the reaction and monitor the increase in absorbance at 330 nm, which corresponds to the formation of this compound.

-

Once a stable rate of this compound formation is established, add the sample containing MAI to the cuvette.

-

The activity of MAI is determined by the change in the rate of absorbance at 330 nm as this compound is converted to fumarylacetoacetate. The presence of excess FAH in the assay mixture can also be included to measure the complete pathway flux.[6]

-

4.3. Spectrophotometric Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

-

Principle: The enzymatic activity of FAH is determined by monitoring the decrease in absorbance at 330 nm, which corresponds to the disappearance of its substrate, fumarylacetoacetate.

-

Protocol:

-